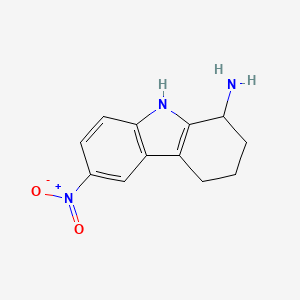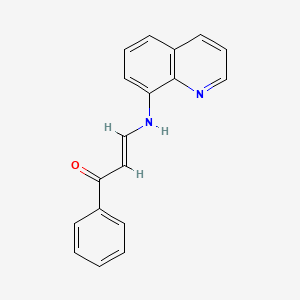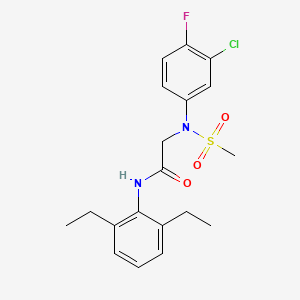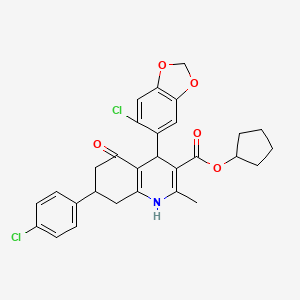![molecular formula C14H8Cl4N2OS B5110437 3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CTB, and it has been synthesized using different methods. In
作用機序
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. CTB has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. CTB has also been shown to inhibit the activity of proteasomes, which are proteins that are involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that CTB can induce apoptosis, or programmed cell death, in cancer cells. CTB has also been shown to inhibit the growth and proliferation of cancer cells. In addition, CTB has been shown to have anti-inflammatory properties and to inhibit the production of certain cytokines, which are proteins involved in the immune response.
実験室実験の利点と制限
One of the advantages of using CTB in lab experiments is its high potency and selectivity. CTB has been shown to have a low toxicity profile, and it can be used at low concentrations in experiments. However, one of the limitations of using CTB in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on CTB. One area of research is the development of new synthesis methods for CTB that are more efficient and cost-effective. Another area of research is the exploration of CTB's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research on CTB's potential as a herbicide and as a tool for environmental remediation is ongoing.
合成法
The synthesis of CTB can be achieved using different methods. One of the most commonly used methods involves the reaction of 2,4,5-trichloroaniline with carbon disulfide and chloroacetyl chloride in the presence of a base. The resulting product is then treated with 3-chlorobenzoyl chloride to obtain CTB.
科学的研究の応用
CTB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CTB has been shown to have anticancer properties, and it has been used as a diagnostic tool for cancer detection. CTB has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, CTB has been shown to have herbicidal properties, and it has been used as a selective herbicide for weed control. CTB has also been studied for its potential use in the treatment of fungal infections in crops.
In environmental science, CTB has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
特性
IUPAC Name |
3-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4N2OS/c15-8-3-1-2-7(4-8)13(21)20-14(22)19-12-6-10(17)9(16)5-11(12)18/h1-6H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCROOFTSXKGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
![3,5-di-tert-butyl-1'H,3'H,4H-spiro[cyclohexa-2,5-diene-1,2'-perimidin]-4-one](/img/structure/B5110389.png)



![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B5110417.png)


![1-cycloheptyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5110439.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5110445.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-thienyl)methyl]amino}nicotinamide](/img/structure/B5110450.png)